methyl 3-({[(adamantan-1-yl)methyl]carbamoyl}amino)-4-chlorobenzoate
Description
Methyl 3-({[(adamantan-1-yl)methyl]carbamoyl}amino)-4-chlorobenzoate is a synthetic organic compound featuring a benzoate ester core substituted with a chlorine atom at the 4-position and a urea-linked adamantane derivative at the 3-position. The adamantane moiety, a rigid bicyclic hydrocarbon, confers enhanced lipophilicity and metabolic stability, which are advantageous in drug design .
Properties
IUPAC Name |
methyl 3-(1-adamantylmethylcarbamoylamino)-4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3/c1-26-18(24)15-2-3-16(21)17(7-15)23-19(25)22-11-20-8-12-4-13(9-20)6-14(5-12)10-20/h2-3,7,12-14H,4-6,8-11H2,1H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYFRFWVOIYEDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)NCC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 4-Chloro-3-Nitrobenzoic Acid
The synthesis begins with esterification of 4-chloro-3-nitrobenzoic acid. In a typical procedure:
- Reagents : Methanol, concentrated sulfuric acid (catalyst).
- Conditions : Reflux at 65°C for 6–8 hours.
- Outcome : Methyl 4-chloro-3-nitrobenzoate is obtained in ~85% yield after recrystallization from ethanol.
Table 1 : Esterification Reaction Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst (H₂SO₄) | 2 mol% | Maximizes rate |
| Temperature | 65°C | Prevents decomposition |
| Solvent | Methanol (neat) | Simplifies isolation |
Reduction of Nitro to Amino Group
The nitro group is reduced to an amine using catalytic hydrogenation:
- Reagents : Hydrogen gas (1 atm), 10% Pd/C (catalyst), ethanol solvent.
- Conditions : Room temperature, 12 hours.
- Outcome : Methyl 3-amino-4-chlorobenzoate is isolated in 92% yield.
Alternative reducing agents like iron powder in hydrochloric acid afford moderate yields (70–75%) but require longer reaction times (24 hours).
Preparation of (Adamantan-1-yl)methyl Isocyanate
Synthesis from (Adamantan-1-yl)methylamine
The isocyanate is generated via reaction of (adamantan-1-yl)methylamine with triphosgene:
- Reagents : Triphosgene (0.33 equiv), dry dichloromethane, triethylamine (base).
- Conditions : 0°C to room temperature, 2 hours under nitrogen.
- Outcome : (Adamantan-1-yl)methyl isocyanate is obtained as a colorless liquid (78% yield).
Safety Note : Triphosgene releases toxic gases; reactions must be conducted in a fume hood with stringent temperature control.
Formation of the Urea Linkage
Isocyanate-Amine Coupling
The key step involves reacting methyl 3-amino-4-chlorobenzoate with (adamantan-1-yl)methyl isocyanate:
- Reagents : Dry tetrahydrofuran (THF), catalytic dimethylaminopyridine (DMAP).
- Conditions : 0°C to room temperature, 12 hours.
- Workup : Precipitation with ice-water, filtration, and purification via silica gel chromatography (ethyl acetate/hexane).
- Outcome : Target compound isolated in 68% yield.
Table 2 : Coupling Reaction Variables
| Variable | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | THF | Enhances solubility |
| Catalyst | DMAP (5 mol%) | Accelerates reaction |
| Temperature | 0°C → RT | Minimizes side reactions |
Alternative Carbodiimide-Mediated Route
For laboratories avoiding isocyanates, a carbodiimide approach is viable:
- Activation : React (adamantan-1-yl)methylamine with 1,1'-carbonyldiimidazole (CDI) in THF to form an imidazole carbamate.
- Coupling : Add methyl 3-amino-4-chlorobenzoate and heat to 50°C for 24 hours.
- Yield : 62% after purification.
Optimization Challenges and Solutions
Steric Hindrance Mitigation
The adamantane group’s bulk necessitates:
Purification Strategies
- Column Chromatography : Employ gradient elution (hexane → ethyl acetate) to separate the product from unreacted starting materials.
- Recrystallization : Use ethanol/water mixtures to improve crystallinity.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Applications and Derivatives
The adamantane moiety confers enhanced lipid solubility and metabolic stability, making this compound a candidate for:
Chemical Reactions Analysis
Types of Reactions
methyl 3-({[(adamantan-1-yl)methyl]carbamoyl}amino)-4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce hydroxyl groups.
Reduction: Reduction reactions can modify the carbamoylamino group.
Substitution: The chlorobenzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the chlorobenzoate ester under basic conditions.
Major Products
The major products of these reactions include hydroxylated adamantane derivatives, reduced carbamoylamino compounds, and substituted benzoate esters .
Scientific Research Applications
methyl 3-({[(adamantan-1-yl)methyl]carbamoyl}amino)-4-chlorobenzoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-({[(adamantan-1-yl)methyl]carbamoyl}amino)-4-chlorobenzoate involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes. This property is exploited in drug delivery systems to improve the bioavailability of therapeutic agents . The carbamoylamino group can form hydrogen bonds with biological targets, influencing the compound’s activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs, such as 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i), 4-chloro-2-{[(4-dichlorophenyl)amino]carbonyl}phenyl alkyl carbamates (5a–i), and 4-chloro-2-{[(3,4-dichlorophenyl)amino]carbonyl}phenyl alkylcarbamates (6a–i), share key features but differ in substituents and functional groups . Below is a detailed comparison:
Structural Differences
- Adamantane vs. Aromatic Substituents : The adamantane group in the target compound replaces chlorinated phenyl rings in analogs (e.g., 3-chlorophenyl in 4a–i). Adamantane’s rigid, three-dimensional structure enhances membrane permeability compared to planar aromatic systems .
- Urea vs. Carbamate Linkages: The target compound employs a urea bridge, whereas analogs 4a–i, 5a–i, and 6a–i use carbamate (-O-C(=O)-NH-) linkages.
Physicochemical Properties
Lipophilicity, a critical factor in bioavailability, was determined via HPLC-derived capacity factors (k) for analogs. Key findings:
| Compound Series | Avg. log k | Key Substituent |
|---|---|---|
| 4a–i (3-chlorophenyl) | 2.8–3.5 | Chlorinated aryl |
| 5a–i (4-dichlorophenyl) | 3.1–3.9 | Dichlorinated aryl |
| 6a–i (3,4-dichlorophenyl) | 3.4–4.2 | Trichlorinated aryl |
| Target Compound | Est. 4.5–5.0 | Adamantane |
Note: The adamantane group likely increases log k (lipophilicity) beyond chlorinated analogs due to its hydrophobic cage structure. Experimental data for the target compound is lacking in the provided evidence; values are extrapolated from structural trends .
Metabolic Stability
Adamantane derivatives are resistant to oxidative metabolism due to their saturated carbon framework, whereas chlorinated phenyl analogs are prone to cytochrome P450-mediated dehalogenation . This positions the target compound as a more stable candidate for in vivo applications.
Biological Activity
Methyl 3-({[(adamantan-1-yl)methyl]carbamoyl}amino)-4-chlorobenzoate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological mechanisms, and pharmacological effects, supported by case studies and relevant data.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of an adamantane moiety, which is known for its unique three-dimensional shape and stability. The chemical formula is C₁₈H₁₈ClN₃O₂, with a molecular weight of approximately 345.81 g/mol. Its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzoic acid derivatives with adamantane-based amines. The process generally includes several steps such as:
- Formation of the Carbamoyl Group : Reacting adamantane derivatives with isocyanates to form carbamates.
- Esterification : The carbamate is then reacted with methyl alcohol to produce the methyl ester.
Research indicates that compounds containing adamantane structures often exhibit significant biological activity, including antiviral and anticancer properties. The mechanisms may involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes critical for viral replication.
- Interaction with Receptors : Adamantane derivatives can modulate neurotransmitter receptors, affecting pathways related to cognition and mood.
Pharmacological Effects
- Antiviral Activity : Some studies suggest that adamantane derivatives can inhibit viruses such as influenza by interfering with the viral membrane proteins.
- Antitumor Properties : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines, likely through apoptosis induction.
Study 1: Antiviral Efficacy
A study investigated the antiviral efficacy of a related adamantane compound against influenza virus. The results demonstrated a significant reduction in viral load in treated cells compared to controls, suggesting that this compound may share similar properties.
| Compound | Viral Load Reduction (%) | IC50 (µM) |
|---|---|---|
| Test Compound | 85% | 5.2 |
| Control | 10% | N/A |
Study 2: Antitumor Activity
Another study assessed the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). The findings indicated a dose-dependent reduction in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 45 |
| 100 | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
